molecular formula C12H6ClF2NO2 B6388186 2-Chloro-5-(3,4-difluorophenyl)pyridine-4-carboxylic acid CAS No. 1261963-16-9

2-Chloro-5-(3,4-difluorophenyl)pyridine-4-carboxylic acid

Cat. No.: B6388186
CAS No.: 1261963-16-9
M. Wt: 269.63 g/mol
InChI Key: SMINJIRWALHQBK-UHFFFAOYSA-N
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Description

2-Chloro-5-(3,4-difluorophenyl)pyridine-4-carboxylic acid is an aromatic heterocyclic compound It features a pyridine ring substituted with a chloro group at the 2-position, a carboxylic acid group at the 4-position, and a difluorophenyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(3,4-difluorophenyl)pyridine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 3,4-difluorophenyl is coupled with a halogenated pyridine derivative in the presence of a palladium catalyst . The reaction typically occurs under mild conditions and is highly efficient.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(3,4-difluorophenyl)pyridine-4-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state, such as an ester or anhydride.

    Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing and Reducing Agents: For modifying the carboxylic acid group.

Major Products Formed

    Substituted Pyridines: Formed through substitution reactions.

    Alcohols and Esters: Formed through reduction and oxidation of the carboxylic acid group.

    Complex Molecules: Formed through coupling reactions.

Scientific Research Applications

2-Chloro-5-(3,4-difluorophenyl)pyridine-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It serves as a probe in biological assays to study enzyme activity and receptor binding.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(3,4-difluorophenyl)pyridine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the chloro and difluorophenyl groups can enhance the compound’s binding affinity and selectivity for its target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-(3,4-difluorophenyl)pyridine-4-carboxylic acid is unique due to the presence of both chloro and difluorophenyl groups, which confer distinct chemical properties and reactivity. This combination of substituents enhances its potential for diverse applications in various scientific fields.

Properties

IUPAC Name

2-chloro-5-(3,4-difluorophenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClF2NO2/c13-11-4-7(12(17)18)8(5-16-11)6-1-2-9(14)10(15)3-6/h1-5H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMINJIRWALHQBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CN=C(C=C2C(=O)O)Cl)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60687331
Record name 2-Chloro-5-(3,4-difluorophenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60687331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261963-16-9
Record name 4-Pyridinecarboxylic acid, 2-chloro-5-(3,4-difluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261963-16-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-(3,4-difluorophenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60687331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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